(5Z)-3-(2-ethylhexyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-3-(2-ethylhexyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-ethylhexyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with a haloketone under basic conditions to form the thiazolidinone ring.
Substitution Reactions:
Final Coupling: The final step involves coupling the substituted thiazolidinone with the methoxy-methylphenyl-pyrazole derivative under mild conditions to ensure the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(2-ethylhexyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The pyrazole ring can be reduced to a pyrazoline under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the pyrazoline derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-3-(2-ethylhexyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Studied for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-(2-ethylhexyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways, leading to reduced inflammation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
(5Z)-3-(2-ethylhexyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:
Similar Compounds: Other thiazolidinones, such as 2-thioxo-1,3-thiazolidin-4-one derivatives with different substituents.
Uniqueness: The presence of the pyrazolylmethylene moiety and the 2-ethylhexyl group provides unique electronic and steric properties, enhancing its biological activity and specificity.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
623933-25-5 |
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Molecular Formula |
C29H33N3O2S2 |
Molecular Weight |
519.7 g/mol |
IUPAC Name |
(5Z)-3-(2-ethylhexyl)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H33N3O2S2/c1-5-7-11-21(6-2)18-31-28(33)26(36-29(31)35)17-22-19-32(23-12-9-8-10-13-23)30-27(22)25-15-14-24(34-4)16-20(25)3/h8-10,12-17,19,21H,5-7,11,18H2,1-4H3/b26-17- |
InChI Key |
SIMNBLHTCHUJGJ-ONUIUJJFSA-N |
Isomeric SMILES |
CCCCC(CC)CN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OC)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OC)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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